N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide
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Overview
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide is a synthetic organic compound known for its complex molecular structure and diverse functional groups. This compound's unique combination of a furan ring, tetrahydroquinoline moiety, and sulfonamide group makes it interesting for various scientific research applications, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the tetrahydroquinoline core: : This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine under acidic conditions.
Introduction of the furan-2-carbonyl group: : A Friedel-Crafts acylation reaction can introduce the furan-2-carbonyl group to the tetrahydroquinoline ring.
Methoxy and methyl group addition: : These functional groups can be incorporated through alkylation reactions using appropriate alkyl halides.
Sulfonamide group formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but scaled up with optimization for yield, purity, and cost-efficiency. The use of continuous flow reactors and automated synthesis equipment can significantly enhance production rates.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: : Reduction reactions can target the carbonyl group of the furan-2-carbonyl moiety, converting it to an alcohol.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at positions on the benzene ring and the tetrahydroquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various electrophiles and nucleophiles for substitution reactions. Typical conditions involve varying temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. Oxidation could lead to aldehydes or acids, reduction to alcohols, and substitution reactions to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and synthesis pathways.
Biology
In biology, N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide is often studied for its potential biological activity. It can serve as a scaffold for the development of new drugs or as a probe in biochemical assays.
Medicine
Medicinal research explores this compound's potential therapeutic properties. Its sulfonamide group, in particular, is a common feature in many pharmaceutical agents, indicating potential antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In industry, this compound can be utilized in the development of novel materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide exerts its effects largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, interfering with cellular processes such as DNA replication or protein synthesis. The molecular targets and pathways involved would be identified through detailed biochemical studies and pharmacological testing.
Comparison with Similar Compounds
Comparing this compound with similar ones involves examining compounds with similar structural features or functional groups. For instance:
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide: : Similar but with an isoquinoline core instead of tetrahydroquinoline, possibly affecting its reactivity and biological activity.
N-[1-(thiophen-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide: : Replaces the furan ring with a thiophene ring, influencing its chemical and physical properties.
There you have it—a deep dive into the intriguing world of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide. What will you explore next?
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-15-7-10-19(28-2)21(13-15)30(26,27)23-17-8-9-18-16(14-17)5-3-11-24(18)22(25)20-6-4-12-29-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDORIBGWFFUEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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